molecular formula C14H18N2O3 B2531136 N-(cyclopropylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1903562-09-3

N-(cyclopropylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2531136
CAS No.: 1903562-09-3
M. Wt: 262.309
InChI Key: BHKLCWRFVGTYRT-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Carboxamide Group: The carboxamide group is usually introduced via an amide coupling reaction, using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.

    Attachment of the Cyclopropylmethyl Group: This can be achieved through nucleophilic substitution reactions, where a cyclopropylmethyl halide reacts with the amide nitrogen.

    Oxolan-3-yloxy Group Addition: The oxolan-3-yloxy group can be introduced via etherification reactions, using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridine ring or the oxolan-3-yloxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides) under basic or acidic conditions.

Major Products

    Oxidation: Hydroxylated or ketone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine or oxolan derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
  • N-(cyclopropylmethyl)-2-(oxolan-3-yloxy)pyridine-5-carboxamide
  • N-(cyclopropylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxylic acid

Uniqueness

N-(cyclopropylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide may exhibit unique properties due to the specific positioning of functional groups, which can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(16-8-10-1-2-10)11-3-5-15-13(7-11)19-12-4-6-18-9-12/h3,5,7,10,12H,1-2,4,6,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKLCWRFVGTYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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